molecular formula C12H12BrN3S2 B1216703 Triazolidinedithione CAS No. 58744-97-1

Triazolidinedithione

Cat. No.: B1216703
CAS No.: 58744-97-1
M. Wt: 342.3 g/mol
InChI Key: LXNKRCQRMCZKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazolidinedithione is a heterocyclic compound featuring a five-membered ring comprising three nitrogen atoms and two sulfur atoms, with two thioketone (C=S) groups. These compounds often exhibit biological activities, such as antimicrobial, anticancer, or enzyme-inhibitory properties, due to their electron-rich and redox-active frameworks .

Properties

CAS No.

58744-97-1

Molecular Formula

C12H12BrN3S2

Molecular Weight

342.3 g/mol

IUPAC Name

2-(4-bromophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dithione

InChI

InChI=1S/C12H12BrN3S2/c13-9-3-5-10(6-4-9)16-11(17)14-7-1-2-8-15(14)12(16)18/h3-6H,1-2,7-8H2

InChI Key

LXNKRCQRMCZKJB-UHFFFAOYSA-N

SMILES

C1CCN2C(=S)N(C(=S)N2C1)C3=CC=C(C=C3)Br

Canonical SMILES

C1CCN2C(=S)N(C(=S)N2C1)C3=CC=C(C=C3)Br

Other CAS No.

58744-97-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinediones

Thiazolidinediones (TZDs) are a well-studied class of compounds containing a thiazolidine-2,4-dione core. They are widely used as antidiabetic agents (e.g., rosiglitazone) due to their peroxisome proliferator-activated receptor (PPAR-γ) agonism. Key differences from triazolidinedithione include:

  • Structure : TZDs have a thiazolidine ring with two ketone groups, while this compound replaces one nitrogen with a sulfur and introduces thioketones.
  • Bioactivity : TZDs primarily target metabolic pathways, whereas this compound derivatives (if analogous to triazolothiadiazines) may exhibit broader enzyme inhibition or antimicrobial effects .
Property This compound Thiazolidinediones
Core Structure Triazole + 2×C=S Thiazolidine + 2×C=O
Key Applications Hypothesized antimicrobial Antidiabetic (PPAR-γ agonists)
IC50 Values (Example) N/A ~10–100 nM (e.g., rosiglitazone)

Triazolothiadiazines

Triazolothiadiazines, such as those explored in , share structural similarities with this compound but incorporate a fused thiadiazine ring. These compounds are noted for their versatility in drug design:

  • Synthesis : Typically synthesized via cyclocondensation reactions, similar to methods used for triazole derivatives .

Triazole Derivatives (1,2,3- and 1,2,4-Triazoles)

Triazoles, such as 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol (), exhibit diverse pharmacological profiles. Comparisons include:

  • Safety : Triazole-thiol derivatives have well-documented safety profiles (e.g., LD50 values for industrial use), whereas this compound’s toxicity remains uncharacterized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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